1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with a unique structure that includes a pentenone backbone, dimethylamino groups, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the pentenone backbone, followed by the introduction of the dimethylamino groups and the methoxyphenyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-hydroxyphenyl)-, dihydrochloride, (E)-
- **1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-ethoxyphenyl)-, dihydrochloride, (E)-
Uniqueness
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
97241-87-7 |
---|---|
Molekularformel |
C17H28Cl2N2O2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(3-methoxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-18(2)12-15(13-19(3)4)17(20)10-9-14-7-6-8-16(11-14)21-5;;/h6-11,15H,12-13H2,1-5H3;2*1H/b10-9+;; |
InChI-Schlüssel |
MBZRJOJFKHPJPP-TTWKNDKESA-N |
Isomerische SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC(=CC=C1)OC.Cl.Cl |
Kanonische SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.